3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a compound belonging to the class of dihydropyrimidines, which are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by a dihydropyrimidine ring structure that is substituted at various positions, contributing to its potential pharmacological properties.
This compound can be synthesized through various methods, including the classical Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea under acidic conditions. The Biginelli reaction has been extensively studied and modified to enhance yields and optimize reaction conditions .
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride is classified as a heterocyclic organic compound. It falls under the category of pyrimidine derivatives, which are known for their role in various biological systems and applications in pharmaceuticals.
The synthesis of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride typically employs the Biginelli reaction. This multicomponent reaction involves:
Recent advancements include solvent-free conditions and microwave-assisted synthesis, which have shown to improve yields and reduce reaction times significantly. For instance, using microwave irradiation can lead to higher product purity and faster synthesis compared to traditional methods .
The molecular structure of 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride features a dihydropyrimidine core with the following characteristics:
The chemical formula is , with a molecular weight of approximately 232.66 g/mol. The melting point and solubility characteristics can vary based on synthesis methods but typically fall within standard ranges for similar compounds .
The primary reaction pathway for synthesizing 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride involves the formation of the dihydropyrimidine ring through condensation reactions.
Key reactions include:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and the choice of catalyst. Optimization studies often focus on varying these parameters to achieve maximum yield and purity .
The mechanism by which 3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures exhibit various pharmacological activities, including antibacterial and anticancer properties. The mechanism often involves inhibition of key metabolic pathways or modulation of signaling cascades within cells .
The physical properties include:
Chemical properties include:
Relevant data regarding melting points and spectral data (NMR, IR) can be critical for characterization but are dependent on specific synthesis methods used .
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride has potential applications in:
The synthesis of 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride (CAS: 1249567-59-6) follows carefully optimized multi-step protocols to ensure high purity and yield of this pharmaceutically relevant intermediate [5].
The synthesis initiates with the formation of a ureido-linked pyrimidine core structure. This critical intermediate is constructed through cyclocondensation reactions between β-keto esters and ureas or thioureas under acidic catalysis. The methyl-substituted dihydropyrimidinone ring system is generated with precise regiochemical control at nitrogen-1, ensuring proper orientation for subsequent functionalization. The reaction typically proceeds at elevated temperatures (80-100°C) in polar aprotic solvents like DMF or ethanol, achieving moderate yields (55-65%) [5] [6]. This step establishes the essential 4-methyl-6-oxodihydropyrimidine pharmacophore that dictates subsequent reactivity.
The propanoic acid side chain is introduced through N-alkylation of the pyrimidinone nitrogen using alkyl halide derivatives. Specifically, 3-bromopropionic acid or its ester derivatives are employed in SN₂ reactions with the pyrimidinone anion generated under basic conditions (triethylamine or N-methylmorpholine). This coupling step requires careful stoichiometric control (1.1-1.3 equivalents of alkylating agent) and temperature modulation (0°C to room temperature) to minimize O-alkylation byproducts and bis-alkylation impurities. The reaction proceeds in acetone or acetonitrile over 5-12 hours, yielding the ester precursor to the target compound [5] [9].
The final transformation involves alkaline hydrolysis of the ester intermediate to generate the free carboxylic acid functionality. This step employs 1N sodium hydroxide solution in aqueous methanol or THF at 0-5°C to prevent racemization of any chiral centers and minimize lactam ring degradation. After completion (typically 2-4 hours), acidification with concentrated hydrochloric acid simultaneously generates the carboxylic acid functionality and forms the hydrochloride salt of the pyrimidine nitrogen. This one-pot hydrolysis-salification strategy enhances crystallinity and facilitates purification, yielding the target compound as a stable, crystalline solid with typical yields of 70-85% for this final step [5].
Recent optimization efforts have focused on catalytic enhancements to improve the sustainability and efficiency of the synthetic route:
Table 1: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst System | Temperature | Reaction Time | Yield Improvement |
---|---|---|---|---|
Pyrimidine Cyclization | CeCl₃ (10 mol%) | 80-100°C | 3-4 hours | +25% vs. uncatalyzed |
N-Alkylation | N-Methylmorpholine (1.1 eq) | 0-25°C | 5-8 hours | Minimizes bis-alkylation |
Ester Hydrolysis | NaOH (1N) | 0-5°C | 2-3 hours | 70-85% |
Several technical challenges complicate the purification of 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride and require specialized strategies:
Table 2: Purification Methods and Performance Metrics
Purification Method | Key Parameters | Impurity Reduction | Recovery Yield | Limitations |
---|---|---|---|---|
HCl Salt Crystallization | EtOH-Et₂O (1:3), 0-4°C | 70-85% | 75-82% | Co-crystallization of sodium salts |
Reverse-Phase Chromatography | H₂O-MeCN + 0.1% TFA | >95% | 60-75% | Cost-prohibitive above 100g scale |
Liquid-Liquid Extraction | EtOAc-5% NaHCO₃ (pH 7-8) | 40-60% | 85-92% | Emulsion formation |
Structural Characterization and Analytical Profiling
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: